1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone
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Overview
Description
1-(2-Benzyl-2,8-diazaspiro[45]decan-8-yl)-2-chloroethanone is a synthetic compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a multi-step process involving the reaction of appropriate amines with cyclic ketones.
Introduction of the Chloroethanone Group: The chloroethanone moiety can be introduced via a substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different oxidation states or reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a ketone or carboxylic acid .
Scientific Research Applications
1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting kinase pathways.
Biological Studies: The compound is used in studies investigating cell death mechanisms, such as necroptosis, due to its ability to inhibit specific kinases.
Chemical Biology: It is employed as a chemical probe to study protein interactions and signaling pathways.
Mechanism of Action
The mechanism of action of 1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone involves its interaction with specific molecular targets:
Kinase Inhibition: The compound inhibits receptor-interacting protein kinase 1 (RIPK1), blocking the activation of the necroptosis pathway.
Pathway Modulation: By inhibiting RIPK1, the compound prevents the downstream signaling events that lead to programmed cell death, thereby exhibiting anti-inflammatory and cytoprotective effects.
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one Derivatives: These compounds share the spirocyclic core and have been studied for their kinase inhibitory activity.
Spirocyclic Amines: Compounds like 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione also exhibit similar biological activities.
Uniqueness
1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone is unique due to its specific substitution pattern and the presence of the chloroethanone group, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C17H23ClN2O |
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Molecular Weight |
306.8 g/mol |
IUPAC Name |
1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone |
InChI |
InChI=1S/C17H23ClN2O/c18-12-16(21)20-10-7-17(8-11-20)6-9-19(14-17)13-15-4-2-1-3-5-15/h1-5H,6-14H2 |
InChI Key |
ZBPVSIYYOLYXQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CCN(C2)CC3=CC=CC=C3)C(=O)CCl |
Origin of Product |
United States |
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